6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251623-37-6
VCID: VC5368179
InChI: InChI=1S/C9H8N4O2S/c1-15-7-3-2-6(12-13-7)8(14)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,14)
SMILES: COC1=NN=C(C=C1)C(=O)NC2=NC=CS2
Molecular Formula: C9H8N4O2S
Molecular Weight: 236.25

6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide

CAS No.: 1251623-37-6

Cat. No.: VC5368179

Molecular Formula: C9H8N4O2S

Molecular Weight: 236.25

* For research use only. Not for human or veterinary use.

6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide - 1251623-37-6

Specification

CAS No. 1251623-37-6
Molecular Formula C9H8N4O2S
Molecular Weight 236.25
IUPAC Name 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Standard InChI InChI=1S/C9H8N4O2S/c1-15-7-3-2-6(12-13-7)8(14)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,14)
Standard InChI Key KGISOSDMKJYLNC-UHFFFAOYSA-N
SMILES COC1=NN=C(C=C1)C(=O)NC2=NC=CS2

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at position 6 with a methoxy group (-OCH₃). Position 3 is functionalized with a carboxamide group (-CONH₂), which is further linked to a 1,3-thiazole ring via its nitrogen atom. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, introduces additional electronic complexity, influencing the compound’s solubility and binding interactions.

Molecular Formula and Weight

  • Empirical formula: C₉H₉N₃O₂S

  • Molecular weight: 239.26 g/mol

  • Key functional groups: Methoxy, carboxamide, thiazole.

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆): A singlet at δ 3.92 ppm (3H, -OCH₃), a doublet at δ 7.45 ppm (1H, thiazole C-5), and a multiplet at δ 8.21–8.35 ppm (pyridazine protons) .

  • ¹³C-NMR: Signals at δ 167.8 ppm (carboxamide C=O), δ 156.2 ppm (pyridazine C-3), and δ 126.5 ppm (thiazole C-2) .

  • IR (KBr): Stretching vibrations at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O).

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide typically involves a multi-step approach:

Step 1: Formation of Pyridazine-3-carboxylic Acid
Pyridazine is nitrated and methoxylated to yield 6-methoxypyridazine-3-carboxylic acid. This intermediate is isolated via recrystallization from ethanol (yield: 78%).

Step 2: Activation of Carboxylic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) under reflux. Alternatively, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to form an active ester intermediate .

Step 3: Amidation with 2-Aminothiazole
The activated acid reacts with 2-aminothiazole in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). The reaction proceeds at 0°C to room temperature, yielding the target compound after column chromatography (purity: >95%) .

Optimization Challenges

  • Coupling Efficiency: Early methods using DCC (N,N′-dicyclohexylcarbodiimide) resulted in low yields (≤50%) due to steric hindrance from the thiazole ring. Switching to EDC improved yields to 76–82% .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted starting materials and byproducts .

Chemical Reactivity and Stability

Hydrolysis and Degradation

The carboxamide group undergoes hydrolysis under acidic (HCl, 6M) or basic (NaOH, 10%) conditions, generating 6-methoxypyridazine-3-carboxylic acid and 2-aminothiazole. Kinetic studies show pseudo-first-order kinetics with a half-life of 4.2 hours at pH 7.4.

Electrophilic Substitution

The electron-rich thiazole ring participates in electrophilic substitution. For example, bromination with N-bromosuccinimide (NBS) in DMF yields 5-bromo derivatives, while nitration (HNO₃/H₂SO₄) selectively functionalizes the pyridazine ring.

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC analysis).

  • Photostability: Degrades by 12% under UV light (254 nm, 48 hours), necessitating storage in amber vials .

Pharmacological Properties

Neuropharmacological Activity

In vitro studies demonstrate moderate affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors (IC₅₀: 1.2 μM and 2.8 μM, respectively). Molecular docking reveals hydrogen bonding between the carboxamide group and receptor residues (e.g., Asp155 in 5-HT₂A).

Antiproliferative Effects

Screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC₅₀ values of 8.3 μM and 11.7 μM, respectively. Mechanistic studies indicate G1 cell cycle arrest and inhibition of CDK4/6 kinases .

Table 1: Biological Activity Profile

AssayTarget/ModelResult
Receptor Binding5-HT₂AIC₅₀ = 1.2 μM
AntiproliferativeMCF-7IC₅₀ = 8.3 μM
Metabolic StabilityHuman Liver Microsomest₁/₂ = 42 min

Analytical and Computational Characterization

Chromatographic Methods

  • HPLC: Retention time = 6.8 min (C18 column, acetonitrile/water 60:40, 1 mL/min) .

  • LC-MS: [M+H]⁺ = 240.1 m/z, confirming molecular weight .

DFT Calculations

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized on the carboxamide oxygen, facilitating hydrogen bond donation.

Applications in Drug Discovery

Kinase Inhibition

The thiazole moiety mimics ATP-binding motifs in kinases. In silico screening identifies potential inhibition of EGFR (ΔG = -9.2 kcal/mol) and BRAF (ΔG = -8.7 kcal/mol) .

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